Cas no 2001088-28-2 (D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-)

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- structure
2001088-28-2 structure
Product Name:D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
Numero CAS:2001088-28-2
MF:C49H49ClO6
MW:769.362773656845
CID:4739252
Update Time:2024-11-05

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-D-glucitol (ACI)
    • Tetrabenzyl Dapagliflozin
    • Tetrabenzyl Daggliflozin
    • Inchi: 1S/C49H49ClO6/c1-2-52-43-26-23-36(24-27-43)29-42-30-41(25-28-44(42)50)46-48(54-33-39-19-11-5-12-20-39)49(55-34-40-21-13-6-14-22-40)47(53-32-38-17-9-4-10-18-38)45(56-46)35-51-31-37-15-7-3-8-16-37/h3-28,30,45-49H,2,29,31-35H2,1H3/t45-,46+,47-,48+,49+/m1/s1
    • Chiave InChI: DDKLNDSCTXCSCL-WXOBWUEKSA-N
    • Sorrisi: O([C@@H]1[C@H]([C@H](OCC2C=CC=CC=2)[C@@H](COCC2C=CC=CC=2)O[C@H]1C1C=CC(Cl)=C(CC2C=CC(OCC)=CC=2)C=1)OCC1C=CC=CC=1)CC1C=CC=CC=1

Proprietà sperimentali

  • Densità: 1.23±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 826.1±65.0 °C(Predicted)

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Cuprous chloride ,  Potassium fluoride ,  Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  72 h, 110 °C
Riferimento
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides
Zhu, Feng; Rodriguez, Jacob; Yang, Tianyi; Kevlishvili, Ilia; Miller, Eric; et al, Journal of the American Chemical Society, 2017, 139(49), 17908-17922

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  3 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes
Sadurni, Anna; Kehr, Gerald; Ahlqvist, Marie; Wernevik, Johan; Sjoegren, Helena Peilot; et al, Chemistry - A European Journal, 2018, 24(12), 2832-2836

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  rt → -40 °C
1.2 Reagents: Boron trifluoride etherate ;  30 min, -40 °C; 6 h, -40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C; -10 °C → rt
Riferimento
Syntheses of SGLT2 Inhibitors by Ni- and Pd-Catalyzed Fukuyama Coupling Reactions
Talode, Jalindar; Kato, Daiki; Nagae, Haruki ; Tsurugi, Hayato ; Seki, Masahiko; et al, Journal of Organic Chemistry, 2020, 85(19), 12382-12392

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Potassium fluoride ,  Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  110 °C
Riferimento
Glycosyl Stille Cross-Coupling with Anomeric Nucleophiles - A General Solution to a Long-Standing Problem of Stereocontrolled Synthesis of C -Glycosides
Zhu, Feng; Yang, Tianyi; Walczak, Maciej A., Synlett, 2017, 28(13), 1510-1516

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cuprous chloride ,  Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  72 h, 110 °C
Riferimento
Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides
Zhu, Feng; Rourke, Michael J.; Yang, Tianyi; Rodriguez, Jacob; Walczak, Maciej A., Journal of the American Chemical Society, 2016, 138(37), 12049-12052

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Raw materials

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Preparation Products

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD